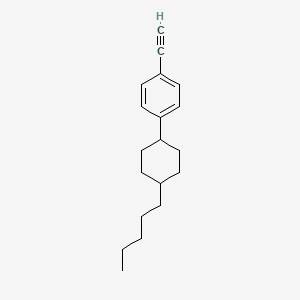

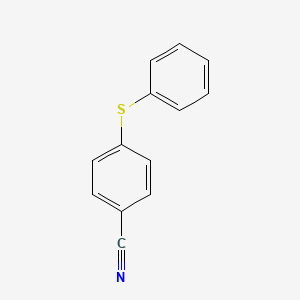

4-(Phenylsulfanyl)Benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Phenylsulfanyl)Benzonitrile is a chemical compound . It is a marine-derived compound from soft coral, which has been proven to have multiple biological activities including neuroprotection and potent anti-inflammatory effects .

Synthesis Analysis

A straightforward synthesis of benzonitriles is achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles .Molecular Structure Analysis

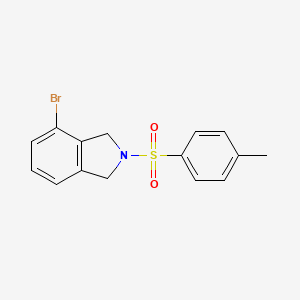

The molecular structure of 4-(Phenylsulfanyl)Benzonitrile can be represented by the InChI code: 1S/C13H9NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involving 4-(Phenylsulfanyl)Benzonitrile are complex and involve various pathways. For instance, it has been found that 4-(Phenylsulfanyl)Benzonitrile has a suppressive effect on lipopolysaccharide (LPS)-induced CCL-1 production .Applications De Recherche Scientifique

Chemical Industry

Benzonitrile, a similar compound, finds its primary application in the chemical industry as a precursor to a range of useful compounds . It can be hydrolyzed to benzoic acid or reduced to benzylamine . It’s plausible that “4-(Phenylsulfanyl)Benzonitrile” could have similar applications.

Pharmaceutical Industry

In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs . The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds . “4-(Phenylsulfanyl)Benzonitrile” could potentially be used in a similar manner.

Spectroscopic Characterization

The molecular structure of similar compounds, such as 4-(3-aminophenyl)benzonitrile, has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . “4-(Phenylsulfanyl)Benzonitrile” could be used in similar spectroscopic studies.

Dielectric Studies

Dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have also been determined for similar compounds . “4-(Phenylsulfanyl)Benzonitrile” could be used in similar dielectric studies.

Molecular Docking Studies

Molecular docking studies have been performed to explore the interaction between similar compounds and Influenza endonuclease inhibitor . “4-(Phenylsulfanyl)Benzonitrile” could potentially be used in similar molecular docking studies.

Astronomical Research

Benzonitrile has been detected in space, marking the first time a specific aromatic molecule had been identified in the interstellar medium . “4-(Phenylsulfanyl)Benzonitrile” could potentially be used in similar astronomical research.

Safety And Hazards

4-(Phenylsulfanyl)Benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Orientations Futures

Future research on 4-(Phenylsulfanyl)Benzonitrile could focus on its potential applications in medicine and other fields. For instance, it has been suggested that this compound could be used in the treatment of neurodegenerative disorders . Additionally, its anti-inflammatory properties could be further explored .

Propriétés

IUPAC Name |

4-phenylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUORBVHZGHTPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508699 |

Source

|

| Record name | 4-(Phenylsulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylsulfanyl)Benzonitrile | |

CAS RN |

51238-46-1 |

Source

|

| Record name | 4-(Phenylsulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)

![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)

![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)

![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)

![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)